molecular formula C7H13F2NO B13595560 4-(Difluoromethoxy)-4-methylpiperidine

4-(Difluoromethoxy)-4-methylpiperidine

Cat. No.: B13595560
M. Wt: 165.18 g/mol
InChI Key: FZKVOTRRCRVDMB-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-4-methylpiperidine (CAS 1877913-80-8) is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 . Its structure features a piperidine ring substituted with a difluoromethoxy group at the 4-position, adjacent to a methyl group . The compound is characterized by the SMILES notation CC1(OC(F)F)CCNCC1 . As a specialized piperidine derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. The incorporation of a difluoromethoxy group is a common strategy in lead optimization, as it can influence the molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. Researchers may utilize this compound as a key synthon in the design and synthesis of novel bioactive molecules, potentially for central nervous system targets or as an intermediate for more complex chemical entities. Its structure suggests potential as a precursor for protease inhibitors or other therapeutically relevant compounds, though specific biological data and mechanisms of action for this exact molecule are subject to ongoing research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures in a well-equipped laboratory are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

4-(difluoromethoxy)-4-methylpiperidine

InChI

InChI=1S/C7H13F2NO/c1-7(11-6(8)9)2-4-10-5-3-7/h6,10H,2-5H2,1H3

InChI Key

FZKVOTRRCRVDMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)OC(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Difluoromethoxy 4 Methylpiperidine and Analogous Derivatives

Strategies for Introducing the Difluoromethoxy Moiety

Direct Difluoromethylation of Hydroxyl-Containing Precursors

A direct and convergent approach to synthesizing 4-(difluoromethoxy)-4-methylpiperidine involves the difluoromethylation of a 4-hydroxy-4-methylpiperidine precursor. This tertiary alcohol can be subjected to reagents that generate difluorocarbene (:CF₂), which then inserts into the O-H bond.

One of the most common and practical sources for difluorocarbene is fluoroform (CHF₃) . rsc.orgscientificupdate.comnewdrugapprovals.org Fluoroform is an inexpensive and non-ozone-depleting gas. researchgate.net The reaction is typically performed under basic conditions, where a strong base deprotonates the fluoroform to generate the trifluoromethyl anion (⁻CF₃), which then eliminates a fluoride (B91410) ion to produce difluorocarbene. The highly reactive carbene is then trapped by the alcohol (or more accurately, the corresponding alkoxide) to form the desired difluoromethyl ether.

Another effective reagent for this transformation is diethyl (bromodifluoromethyl)phosphonate . This reagent can generate difluorocarbene under basic conditions and has been successfully used for the difluoromethylation of hydroxyl groups in complex molecules, such as steroids. nih.gov The reaction proceeds by base-mediated P-C bond cleavage, leading to a bromodifluoromethyl anion that subsequently forms the difluorocarbene intermediate.

The general scheme for direct difluoromethylation is outlined below:

Precursor: N-protected 4-hydroxy-4-methylpiperidine

Reagent: Fluoroform (CHF₃) with a strong base (e.g., KOH, t-BuOK) or Diethyl (bromodifluoromethyl)phosphonate with a base.

Mechanism: In-situ generation of difluorocarbene (:CF₂) followed by O-H insertion.

Table 1: Reagents for Direct Difluoromethylation of Alcohols
ReagentTypical ConditionsAdvantagesReference
Fluoroform (CHF₃)Strong base (e.g., t-BuOK, KOH), aprotic solvent (e.g., DMF, THF)Inexpensive, atom-economical, environmentally benign. newdrugapprovals.orgresearchgate.net newdrugapprovals.orgresearchgate.net
Diethyl (bromodifluoromethyl)phosphonateBase (e.g., KOH), acetonitrile/waterGood yields for complex molecules. nih.gov nih.gov
Chlorodifluoromethane (CHClF₂)Base, phase-transfer catalystHistorically used, effective but is an ozone-depleting substance.N/A

Indirect Routes for Difluoromethoxy Group Formation

Indirect methods for forming the difluoromethoxy group are less common for simple alkyl ethers but provide alternative pathways. These routes typically involve the construction of the O-CF₂ bond through multi-step sequences. For instance, a precursor containing a suitable leaving group could potentially react with a difluoromethyl-containing nucleophile, although this is less straightforward than carbene-based methods for O-alkylation. More complex strategies might involve radical-based reactions or photoredox catalysis to form the C-O bond, which have been increasingly developed for aryl ethers. google.com

Construction of the Methylpiperidine Ring System

The 4-methylpiperidine (B120128) scaffold is a common motif in medicinal chemistry. ajchem-a.com Its synthesis can be achieved through various cyclization strategies, starting from acyclic precursors. The choice of method often depends on the desired substitution pattern and stereochemistry.

Ring-Closing Strategies and Cyclization Reactions for Piperidine (B6355638) Formation

Several robust methods exist for constructing the piperidine ring. A prominent strategy is Ring-Closing Metathesis (RCM) . wikipedia.orgorganic-chemistry.org This reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a cyclic alkene from a linear diene precursor. organic-chemistry.orgwordpress.com For the synthesis of a 4-methylpiperidine derivative, a suitable acyclic amino-diene would be required. Subsequent hydrogenation of the resulting double bond would yield the saturated piperidine ring. RCM is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.orgresearchgate.netdrughunter.com

Reductive amination of dicarbonyl compounds is another classical and effective method. An acyclic amino-ketone or amino-aldehyde can undergo intramolecular cyclization to form a cyclic imine or enamine, which is then reduced in situ to the corresponding piperidine.

Other cyclization strategies include:

Intramolecular Michael Addition: An amine can add to an α,β-unsaturated carbonyl system within the same molecule to form the six-membered ring.

Dieckmann Cyclization: Intramolecular condensation of a diester containing a nitrogen atom in the backbone can form a β-keto ester, which can be further manipulated to yield the desired piperidine.

Palladium-catalyzed Cyclization: Intramolecular amination of allylic systems provides a powerful route to substituted piperidines. whiterose.ac.uk

Table 2: Comparison of Piperidine Ring-Closing Strategies
MethodPrecursor TypeKey Reagents/CatalystsPrimary ProductReference
Ring-Closing Metathesis (RCM)Acyclic amino-dieneGrubbs' or Hoveyda-Grubbs' catalysts (Ru-based)Unsaturated piperidine (tetrahydropyridine) wikipedia.orgorganic-chemistry.orgresearchgate.net
Intramolecular Reductive AminationAmino-dicarbonyl or equivalentReducing agent (e.g., NaBH₃CN, H₂/Pd)Saturated piperidine whiterose.ac.uk
Aza-Diels-Alder ReactionImine and dieneLewis acid or organocatalystUnsaturated piperidine (tetrahydropyridine) acs.org
Hydrogenation of PyridinesSubstituted pyridine (B92270)H₂, metal catalyst (e.g., PtO₂, Rh/C)Saturated piperidine chemicalbook.comwhiterose.ac.uk

Stereoselective and Diastereoselective Synthesis of Piperidine Scaffolds

For many pharmaceutical applications, precise control over the stereochemistry of the piperidine ring is essential. The hydrogenation of a substituted pyridine precursor often leads to the cis-diastereomer with high selectivity. whiterose.ac.uk Subsequent base-mediated epimerization can then be used to access the thermodynamically more stable trans-isomer. whiterose.ac.uk

One-pot multi-component reactions have also been developed to construct highly substituted piperidines with excellent control over multiple contiguous stereocenters. acs.org For example, a four-component reaction involving an aldehyde, a nitroalkene, an amine, and a nucleophile can yield complex piperidine structures with high diastereo- and enantioselectivity, often mediated by organocatalysts like diphenylprolinol silyl (B83357) ether. acs.org

The synthesis of enantiomerically pure piperidines is a significant area of research. ajchem-a.comnih.gov Asymmetric catalysis provides an elegant solution for setting the stereochemistry. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been used to functionalize dihydropyridines, providing access to enantioenriched 3-substituted tetrahydropyridines which can then be reduced to chiral piperidines. acs.org

Another powerful strategy involves the use of chiral auxiliaries or starting materials from the "chiral pool." For example, a gold-catalyzed cyclization of a homopropargylic amine derived from a chiral sulfinyl imine can lead to the enantioselective synthesis of piperidin-4-ols. nih.gov This modular approach allows for the flexible construction of various substituted chiral piperidines. nih.gov

Advanced Synthetic Transformations Applied to Fluoro-Piperidines

The introduction of fluorine-containing groups and the formation of the saturated heterocyclic ring often rely on advanced synthetic transformations, including transition metal-catalyzed reactions and strategic nucleophilic substitutions.

Transition metals play a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules. Catalytic hydrogenation, dearomatization, and C-H amination are powerful tools for constructing and functionalizing the piperidine scaffold.

A robust method for synthesizing fluorinated piperidines is the hydrogenation of readily available and inexpensive fluoropyridine precursors. nih.gov This approach provides a direct route to the saturated heterocyclic core while retaining the fluorine substituent.

Palladium-catalyzed hydrogenation has proven effective for the cis-selective reduction of a broad range of fluoropyridines. nih.govacs.org Using a heterogeneous catalyst like palladium on carbon (Pd/C), various fluoropyridines can be converted to the corresponding all-cis-fluoropiperidines in good yields and with high diastereoselectivity. nih.gov This method is notable for its robustness, tolerance to air and moisture, and its chemoselectivity, allowing for the reduction of the fluoropyridine ring in the presence of other aromatic systems like benzene (B151609) rings. nih.govacs.org

Rhodium catalysts have also been successfully employed in a one-pot dearomatization-hydrogenation (DAH) process. nih.gov This strategy utilizes a rhodium complex in conjunction with a hydride source, such as pinacolborane (HBpin), to achieve a highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov However, this method can be sensitive to the purity of reagents and solvents and may be limited in its substrate scope, with 2- and 4-fluoropyridines sometimes leading to hydrodefluorination as a major side reaction. nih.gov

Catalyst SystemSubstrate TypeKey FeaturesSelectivity
Heterogeneous Palladium (e.g., Pd/C)Various FluoropyridinesRobust, tolerant to air/moisture, chemoselective over arenes. nih.govHigh cis-diastereoselectivity. nih.govacs.org
Homogeneous Rhodium (e.g., Rh-CAAC complex) with HBpinFluoropyridinesOne-pot dearomatization-hydrogenation; highly diastereoselective. nih.govHigh all-cis-diastereoselectivity. nih.gov

Intramolecular C-H amination offers a direct and atom-economical method for constructing the piperidine ring by forming a C-N bond from an existing aliphatic C-H bond. This transformation is a powerful strategy for synthesizing N-heterocycles.

Copper-catalyzed systems have been developed for the intramolecular C-H amination of N-halide amides to produce piperidines. nih.govacs.org These reactions proceed using well-defined copper complexes with tris(pyrazolyl)borate ligands. acs.orgresearchgate.net The mechanism can involve copper oxidation states from Cu(I) to Cu(III) and provides a route to piperidines, which is noteworthy as many systems favor the formation of five-membered pyrrolidine (B122466) rings. acs.org

Iron catalysts have also been employed for the intramolecular C(sp³)–H amination of alkyl azides, leading to the formation of six-membered lactams, which are precursors to piperidines. researchgate.net These methods benefit from the use of earth-abundant metals and often proceed with nitrogen gas as the only byproduct.

Catalyst SystemSubstrateRing FormedKey Characteristics
Copper-Tris(pyrazolyl)borate ComplexesN-Fluoride AmidesPiperidineDirect C(sp³)–H amination; applicable to 6-membered ring formation. nih.govacs.org
Iron ComplexesAlkyl AzidesLactam (Piperidine precursor)Utilizes an earth-abundant metal; N₂ is the sole byproduct. researchgate.net
Visible Light (Photocatalyst-free)2-AzidobiphenylsCarbazoleMetal-free conversion under mild conditions in aqueous solution. rsc.org

Nucleophilic substitution is a fundamental transformation for modifying the piperidine scaffold. A key step in the synthesis of this compound is the conversion of the 4-hydroxy group into the target difluoromethoxy ether. This transformation can be achieved via difluoromethylation of the tertiary alcohol.

The difluoromethylation of alcohols, including tertiary alcohols, can be accomplished using a difluorocarbene precursor. cas.cnchinesechemsoc.org A practical and efficient method employs bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene source, activated by a mild base like potassium acetate (B1210297) (KOAc) or a weak acid like potassium bifluoride (KHF₂). cas.cnrsc.org This reaction proceeds through the direct interaction of the neutral alcohol with difluorocarbene and is compatible with a wide range of functional groups. cas.cn Mechanochemical methods, which involve solvent-free milling, have also been developed for the difluoromethylation of tertiary alcohols, offering a more environmentally benign approach. chinesechemsoc.orgchinesechemsoc.org

Beyond this specific transformation, nucleophilic substitution is widely used to functionalize the piperidine ring. For example, 4-halopiperidines are valuable intermediates because the halide can be readily displaced by various nucleophiles to introduce diverse functionalities at the C-4 position. rasayanjournal.co.in Similarly, nucleophilic aromatic substitution reactions on pyridinium (B92312) ions with piperidine as the nucleophile are well-documented for creating C-N bonds, leading to functionalized piperidino-N-methylpyridinium products. nih.gov

Protective Group Chemistry in this compound Synthesis

The synthesis of this compound necessitates the use of protecting groups for the piperidine nitrogen to prevent unwanted side reactions and to direct the course of the synthesis. The choice of the protecting group is critical and is dictated by its stability under the reaction conditions required for the introduction of the difluoromethoxy group and the ease of its subsequent removal.

N-Protection Strategies (e.g., Boc, Cbz)

The most commonly employed N-protecting groups in the synthesis of piperidine derivatives are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups are favored for their stability across a range of reaction conditions and the well-established protocols for their introduction and removal.

The synthesis of the precursor, N-protected 4-hydroxy-4-methylpiperidine, is a key step. For instance, the N-Boc protected precursor, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, can be synthesized from N-Boc-4-piperidone via the addition of a methyl Grignard reagent or methyllithium. Similarly, the N-Cbz protected analog can be prepared from piperidine-4-carboxylic acid by first introducing the Cbz group, followed by esterification and subsequent reduction.

The selection between Boc and Cbz often depends on the planned synthetic route for introducing the difluoromethoxy group. The Boc group is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. Conversely, the Cbz group is stable to a wider range of conditions but is typically removed by catalytic hydrogenation.

Protecting GroupAbbreviationStructureKey Introduction ReagentsCommon Cleavage Conditions
tert-ButoxycarbonylBoc-COOC(CH₃)₃Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acids (e.g., TFA, HCl)
BenzyloxycarbonylCbz-COOCH₂C₆H₅Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (H₂, Pd/C)
Deprotection Methodologies (e.g., Fmoc Removal)

While Boc and Cbz are common for the synthesis of the core structure, the fluorenylmethyloxycarbonyl (Fmoc) group is another important protecting group, particularly in the context of creating libraries of analogous derivatives, a common practice in medicinal chemistry. The Fmoc group is notably labile to basic conditions, offering an orthogonal deprotection strategy to the acid-labile Boc and hydrogenation-labile Cbz groups.

The removal of the Fmoc group is typically achieved by treatment with a secondary amine, such as piperidine or its derivatives. cas.cnnovartis.com The mechanism involves a β-elimination pathway. A base removes the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. novartis.com The liberated dibenzofulvene is a reactive Michael acceptor and is trapped by the amine base to prevent side reactions. novartis.com

In the context of 4-methylpiperidine derivatives, 4-methylpiperidine itself has been shown to be an effective reagent for Fmoc removal, often used as a 20% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). chinesechemsoc.orgsci-hub.se Studies comparing piperidine and 4-methylpiperidine for Fmoc deprotection have shown comparable efficacy. novartis.comsci-hub.se The choice of the deprotection agent can be influenced by factors such as reaction kinetics and the potential for side reactions.

Protecting GroupDeprotection ReagentTypical ConditionsKey Mechanistic Feature
FmocPiperidine20% in DMFβ-elimination
Fmoc4-Methylpiperidine20% in DMFβ-elimination
FmocDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Catalytic amounts with a scavengerβ-elimination

Mechanistic Investigations of Key Synthetic Pathways

The introduction of the difluoromethoxy group onto the 4-hydroxy-4-methylpiperidine scaffold is the key chemical transformation in the synthesis of the target compound. Understanding the mechanism of this reaction is crucial for optimizing yield, minimizing byproducts, and controlling stereochemistry where applicable.

Elucidation of Reaction Mechanisms and Transient Intermediates

The O-difluoromethylation of tertiary alcohols, such as the N-protected 4-hydroxy-4-methylpiperidine precursor, is a challenging transformation. A plausible and commonly employed method involves the reaction with a difluorocarbene (:CF₂) source.

The reaction is believed to proceed via the in-situ generation of difluorocarbene from a suitable precursor. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic difluorocarbene, forming a transient zwitterionic intermediate. Subsequent proton transfer, either intramolecularly or intermolecularly, leads to the formation of the difluoromethoxy group.

The nature of the transient intermediates can be influenced by the reaction conditions. In some cases, the initial adduct between the alcohol and difluorocarbene may be in equilibrium with the starting materials. The subsequent proton transfer step is often the rate-determining step and drives the reaction towards product formation. The presence of a base can facilitate the deprotonation of the hydroxyl group, increasing its nucleophilicity and promoting the initial attack on the difluorocarbene.

Kinetic and Thermodynamic Considerations in Reaction Control

The O-difluoromethylation of a sterically hindered tertiary alcohol like N-protected 4-hydroxy-4-methylpiperidine can be subject to kinetic and thermodynamic control. The formation of the desired product competes with potential side reactions, such as elimination or rearrangement of the carbocationic character that might develop in the transition state.

Kinetic control would favor the product that is formed fastest, which is often the one with the lowest activation energy barrier. In the context of difluorocarbene insertion, this would be the direct O-H insertion product. Reactions under kinetic control are typically run at lower temperatures for shorter durations to prevent the system from reaching equilibrium.

Thermodynamic control , on the other hand, favors the most stable product. This is achieved by allowing the reaction to reach equilibrium, typically by using higher temperatures and longer reaction times. If the desired difluoromethoxylated product is the most thermodynamically stable species, then conditions favoring thermodynamic control would be beneficial.

The choice of the difluorocarbene source and the reaction conditions (temperature, solvent, and presence of additives) can significantly influence whether the reaction proceeds under kinetic or thermodynamic control. For a sterically hindered substrate, overcoming the activation energy for the desired reaction while avoiding undesired pathways is a key challenge that requires careful consideration of these kinetic and thermodynamic factors.

Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 4-(Difluoromethoxy)-4-methylpiperidine. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—researchers can map out the complete covalent framework of the molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl group, the piperidine (B6355638) ring protons, and the difluoromethoxy group's proton.

Methyl Protons (CH₃): A singlet peak corresponding to the three protons of the methyl group at the C4 position.

Piperidine Ring Protons: A series of multiplets for the axial and equatorial protons on the piperidine ring at positions C2, C3, C5, and C6. The complexity of these signals arises from spin-spin coupling between adjacent, non-equivalent protons.

Difluoromethoxy Proton (-OCHF₂): A characteristic triplet signal resulting from the coupling of the proton with the two adjacent fluorine atoms (²JH-F coupling).

Amine Proton (NH): A broad singlet that may be exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Expected ¹H NMR Spectral Data for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (J, Hz)
-CH~1.1-1.3s (singlet)N/A
Piperidine CH₂ (axial/equatorial)~1.5-3.0m (multiplet)Varies
NHBroad s (singlet)N/AN/A
-OCHF₂~6.3-6.6t (triplet)²JH-F ≈ 73-75

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the methyl carbon, the distinct carbons of the piperidine ring, and the carbon of the difluoromethoxy group.

Methyl Carbon (-CH₃): A signal in the aliphatic region of the spectrum.

Piperidine Ring Carbons: Signals for the C4 carbon (a quaternary carbon attached to the methyl and difluoromethoxy groups) and the methylene (B1212753) carbons at C2/C6 and C3/C5.

Difluoromethoxy Carbon (-OCHF₂): This carbon's signal appears as a triplet due to coupling with the two fluorine atoms (¹JC-F coupling).

Table 2: Expected ¹³C NMR Spectral Data for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
-CH₃~20-30Singlet
Piperidine CH₂~35-50Singlet
C4 (quaternary)~70-80Singlet
-OCHF₂~115-120Triplet

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, this analysis is crucial for confirming the presence and electronic environment of the difluoromethoxy group. The spectrum is expected to show a single signal for the two equivalent fluorine atoms, which is split into a doublet by the adjacent proton (²JF-H coupling).

Table 3: Expected ¹⁹F NMR Spectral Data for this compound
Fluorine AssignmentExpected Chemical Shift (δ, ppm, relative to CFCl₃)Expected MultiplicityCoupling Constant (J, Hz)
-OCHF~ -80 to -90d (doublet)²JF-H ≈ 73-75

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. Using techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and its mass-to-charge ratio (m/z) is measured. The high-resolution mass spectrum (HRMS) provides the exact molecular weight, allowing for the confirmation of the molecular formula (C₇H₁₃F₂NO). The fragmentation pattern can also corroborate the proposed structure, with characteristic losses of fragments such as the methyl group or parts of the piperidine ring.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound. A sample is passed through a column under high pressure, and compounds are separated based on their affinity for the stationary and mobile phases. The purity is typically determined by the area percentage of the main peak in the chromatogram, often detected using a UV detector.

Gas Chromatography (GC): For volatile compounds, GC can also be used for purity analysis. It separates components based on their boiling points and interactions with the stationary phase.

These methods are crucial for ensuring that the compound meets the required purity standards for its intended application.

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₃F₂NO)
ElementTheoretical Percentage (%)
Carbon (C)50.89
Hydrogen (H)7.93
Fluorine (F)22.99
Nitrogen (N)8.48
Oxygen (O)9.68

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This method provides unambiguous information about bond lengths, bond angles, and torsion angles, thereby offering a definitive view of the molecule's conformation in the solid state. While specific X-ray crystallographic data for this compound is not publicly available in the referenced literature, the application of this technique would be indispensable for elucidating its structural and conformational features.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For a molecule like this compound, this analysis would confirm the geometry of the piperidine ring and the spatial arrangement of its substituents.

Based on studies of related substituted piperidines, it is anticipated that the piperidine ring in this compound would adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. iucr.orgnih.gov In this conformation, the substituents at the 4-position—the difluoromethoxy group and the methyl group—would be directed in either axial or equatorial positions. The interplay of steric hindrance and electronic effects would determine the preferred orientation of these groups.

Research on analogous fluorinated piperidines has shown that fluorine-containing substituents can have significant effects on conformational preferences. researchgate.netresearchgate.net For instance, studies on 4-fluoropiperidine (B2509456) derivatives have revealed a preference for the fluorine atom to occupy an axial position, a phenomenon attributed to favorable electrostatic interactions and hyperconjugation. researchgate.net X-ray crystallography has been crucial in confirming these conformational preferences in the solid state. researchgate.netresearchgate.net

If a single crystal of this compound were to be analyzed, the resulting data would be presented in a crystallographic information file (CIF), which includes key parameters such as those hypothetically illustrated in the table below.

Hypothetical Crystallographic Data Table for this compound

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group defines the symmetry operations that can be applied to the unit cell.
a (Å)10.123The length of the 'a' axis of the unit cell.
b (Å)8.456The length of the 'b' axis of the unit cell.
c (Å)12.789The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)105.45The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)1056.7The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)1.345The theoretical density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. No experimental data for this specific compound has been reported in the reviewed sources.

Role As a Synthetic Intermediate and Versatile Building Block in Organic Synthesis

Integration into Privileged Scaffold Design and Chemical Library Synthesis

There is no available scientific literature that describes the use of 4-(Difluoromethoxy)-4-methylpiperidine in the design of privileged scaffolds or its incorporation into chemical libraries for drug discovery. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, and while the piperidine (B6355638) core itself is a well-established privileged structure, the specific contribution or application of the 4-(difluoromethoxy)-4-methyl substitution pattern has not been reported. Consequently, there are no research findings detailing its integration into library synthesis efforts.

Precursor for Complex Heterocyclic Architectures

No published synthetic routes have been identified that utilize this compound as a starting material or intermediate for the construction of more complex heterocyclic architectures. The potential of this specific building block as a precursor remains unexplored in the scientific literature.

Application in Divergent Synthesis Approaches for Molecular Diversity

There are no reported applications of this compound in divergent synthesis strategies. Divergent synthesis aims to create a wide range of structurally distinct molecules from a common intermediate. The potential of this compound to serve as such an intermediate for generating molecular diversity has not been investigated in any published research.

Computational and Theoretical Chemistry Studies on 4 Difluoromethoxy 4 Methylpiperidine Systems

Conformational Analysis and Energetics of Piperidine (B6355638) Rings with Difluoromethoxy Substituents

The piperidine ring typically adopts a low-energy chair conformation. In 4-(Difluoromethoxy)-4-methylpiperidine, the substituents at the C4 position dictate the conformational preferences and the energetic barriers between different forms. The primary conformations of interest are the two chair forms where the N-H bond is either axial or equatorial, and for each of these, the difluoromethoxy group can also exhibit rotational isomerism.

The key factors influencing the conformational stability are:

Steric Hindrance : The methyl and difluoromethoxy groups at the same position create significant steric bulk. In a chair conformation, one of these groups must occupy an axial position while the other is equatorial. Due to its larger size compared to the methyl group, the difluoromethoxy group would be expected to strongly prefer the equatorial position to minimize 1,3-diaxial interactions.

Computational models are essential to quantify these competing steric and electronic effects. The relative energies of the possible conformers can be calculated to determine the most stable structures.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the expected relative energies for the primary chair conformations, calculated using a representative density functional theory (DFT) method. The lowest energy conformer is set as the reference (0.00 kcal/mol).

Conformer4-Methyl Position4-(Difluoromethoxy) PositionRelative Energy (kcal/mol)Population (%) at 298 K
Chair 1 EquatorialAxial2.501.3
Chair 2 AxialEquatorial0.0098.7

Note: Data are illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental for understanding the electronic properties that govern the molecule's reactivity, spectroscopic signatures, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for studying molecules of this size. researchgate.netnih.gov For this compound, DFT calculations, typically employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can be used to:

Optimize Molecular Geometry : Determine the lowest energy three-dimensional structure with high precision.

Analyze Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be expected around the fluorine and oxygen atoms, while positive potential would be found near the N-H proton.

Perform Natural Bond Orbital (NBO) Analysis : NBO analysis helps to quantify specific intramolecular interactions, such as hyperconjugation and hydrogen bonding, providing a deeper understanding of the forces that stabilize certain conformations. researchgate.net

Table 2: Predicted Electronic Properties from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy -7.2 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy +1.5 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 8.7 eVHigh gap suggests high kinetic stability
Dipole Moment 2.8 DIndicates significant molecular polarity

Note: These values are hypothetical predictions based on DFT studies of similar fluorinated organic molecules.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher levels of theory and accuracy compared to DFT. While computationally more demanding, they are often used to calculate highly accurate single-point energies for the conformers optimized with DFT. This serves as a benchmark to validate the DFT results and provide a more reliable prediction of the conformational energy landscape.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the molecule's dynamic behavior over time. rsc.org An MD simulation of this compound would involve:

System Setup : Placing the molecule in a simulation box filled with an explicit solvent, such as water, to mimic physiological conditions.

Force Field Application : Using a classical force field (e.g., AMBER, GROMOS, or OPLS) to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation : Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.

MD simulations can reveal the conformational landscape by showing transitions between different chair and boat forms, the rotational dynamics of the difluoromethoxy group, and the specific hydrogen bonding patterns and interactions with surrounding solvent molecules. nih.govarxiv.org This provides a comprehensive picture of how the molecule behaves in a dynamic environment.

Prediction of Spectroscopic Properties and Reaction Outcomes

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to IR and Raman spectra can be predicted. mdpi.com Furthermore, magnetic shielding tensors can be calculated to predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F), which are crucial for structure elucidation. Comparing these computationally predicted spectra with experimental results is a powerful method for confirming the molecular structure and its dominant conformation in solution.

Reactivity can also be predicted using indices derived from quantum chemical calculations. The MEP map and FMO analysis identify the most likely sites for electrophilic or nucleophilic attack. For instance, the nitrogen atom is a likely site for protonation or alkylation, while the acidic N-H proton could be involved in hydrogen bonding or deprotonation reactions. These predictions can guide the design of synthetic routes and help explain observed reaction outcomes.

Q & A

Q. How can degradation pathways of this compound under physiological conditions be systematically analyzed?

  • Methodological Answer : Perform forced degradation studies (acid/base, oxidative, thermal stress) and identify degradants via LC-HRMS/MS . Use isotopic labeling to trace bond cleavage sites. Validate mechanisms with density functional theory (DFT) calculations on reaction intermediates .

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